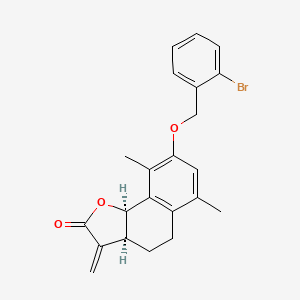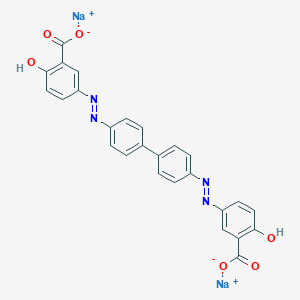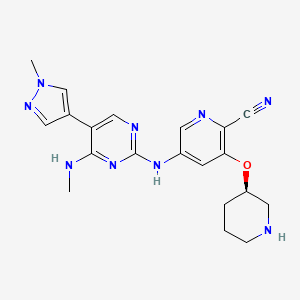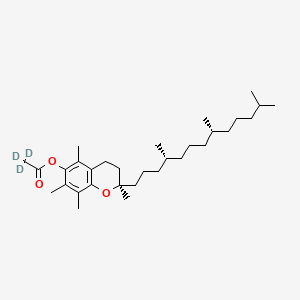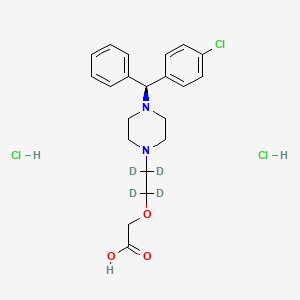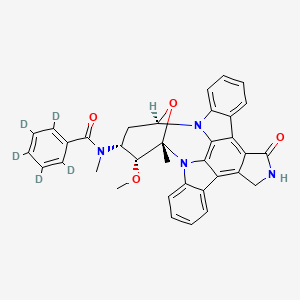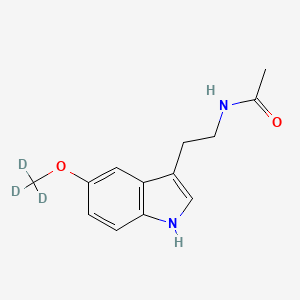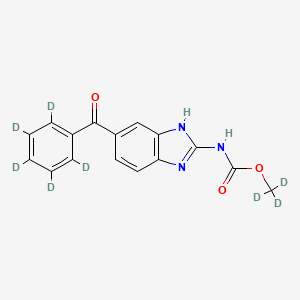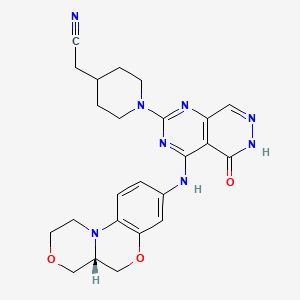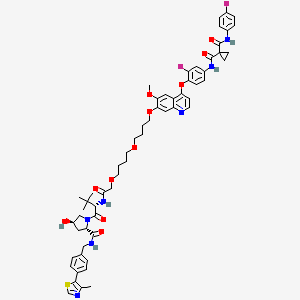
SJFalpha
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SJFalpha is a potent and selective degrader of the p38 alpha mitogen-activated protein kinase. It is a member of the PROTAC (Proteolysis Targeting Chimera) class of compounds, which are designed to target and degrade specific proteins within cells. This compound is particularly notable for its high selectivity and potency in degrading p38 alpha, with minimal effects on other isoforms such as p38 beta, p38 gamma, and p38 delta .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SJFalpha involves the conjugation of a multikinase inhibitor, foretinib, to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase via a linker. The synthetic route typically includes the following steps:
Synthesis of the Foretinib Derivative: Foretinib is modified to introduce functional groups that can be used for conjugation.
Synthesis of the VHL Ligand: The ligand for VHL is synthesized separately, often involving multiple steps to ensure high purity and functionality.
Conjugation: The foretinib derivative and the VHL ligand are linked together using a bifunctional linker. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet demand. This involves optimizing reaction conditions, using high-throughput synthesis techniques, and ensuring stringent quality control measures to maintain the purity and efficacy of the compound .
化学反应分析
Types of Reactions
SJFalpha primarily undergoes the following types of reactions:
Degradation: this compound induces the degradation of p38 alpha by recruiting it to the VHL E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation.
Binding Interactions: This compound binds selectively to p38 alpha and the VHL E3 ligase, forming a ternary complex that facilitates the degradation process
Common Reagents and Conditions
Reagents: Foretinib, VHL ligand, bifunctional linker, solvents such as dimethyl sulfoxide (DMSO).
Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure optimal binding and degradation activity
Major Products
The major product of the reaction involving this compound is the ubiquitinated form of p38 alpha, which is subsequently degraded by the proteasome .
科学研究应用
SJFalpha has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the degradation of p38 alpha and other proteins.
Biology: Employed in cellular studies to investigate the role of p38 alpha in various signaling pathways.
Medicine: Potential therapeutic applications in diseases where p38 alpha is implicated, such as inflammatory diseases and certain cancers.
Industry: Utilized in drug discovery and development processes to identify and validate new therapeutic targets
作用机制
SJFalpha exerts its effects by forming a ternary complex with p38 alpha and the VHL E3 ubiquitin ligase. This complex facilitates the ubiquitination of p38 alpha, marking it for degradation by the proteasome. The molecular targets involved include the kinase domain of p38 alpha and the VHL binding domain .
相似化合物的比较
Similar Compounds
dBET1: A PROTAC that targets BET proteins for degradation.
ARV-825: A heterobifunctional PROTAC that recruits BRD4 to the E3 ubiquitin ligase cereblon.
Gefitinib-based PROTAC 3: Targets epidermal growth factor receptor (EGFR) for degradation
Uniqueness
SJFalpha is unique in its high selectivity and potency for degrading p38 alpha, with minimal off-target effects on other p38 isoforms and related kinases. This specificity makes it a valuable tool for studying p38 alpha-related pathways and potential therapeutic applications .
属性
分子式 |
C59H67F2N7O11S |
|---|---|
分子量 |
1120.3 g/mol |
IUPAC 名称 |
1-N'-[3-fluoro-4-[7-[4-[4-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]butoxy]butoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C59H67F2N7O11S/c1-36-52(80-35-64-36)38-12-10-37(11-13-38)32-63-54(71)46-29-42(69)33-68(46)55(72)53(58(2,3)4)67-51(70)34-77-26-7-6-24-76-25-8-9-27-78-50-31-45-43(30-49(50)75-5)47(20-23-62-45)79-48-19-18-41(28-44(48)61)66-57(74)59(21-22-59)56(73)65-40-16-14-39(60)15-17-40/h10-20,23,28,30-31,35,42,46,53,69H,6-9,21-22,24-27,29,32-34H2,1-5H3,(H,63,71)(H,65,73)(H,66,74)(H,67,70)/t42-,46+,53-/m1/s1 |
InChI 键 |
GXDYWQXTEYENEU-WFYKIECOSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCOCCCCOC4=CC5=NC=CC(=C5C=C4OC)OC6=C(C=C(C=C6)NC(=O)C7(CC7)C(=O)NC8=CC=C(C=C8)F)F)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCOCCCCOC4=CC5=NC=CC(=C5C=C4OC)OC6=C(C=C(C=C6)NC(=O)C7(CC7)C(=O)NC8=CC=C(C=C8)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


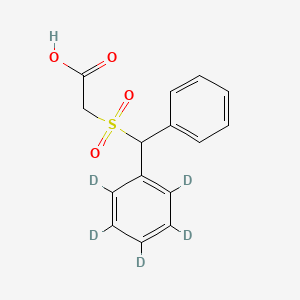
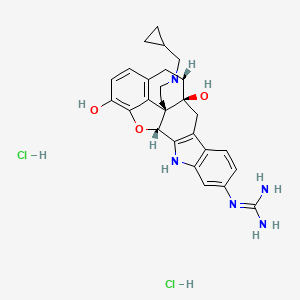
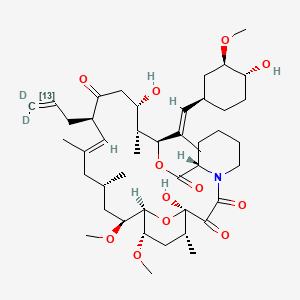
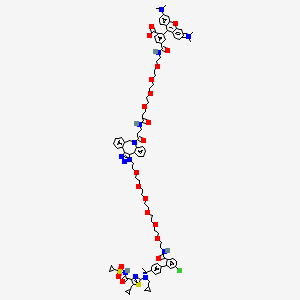
![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)
